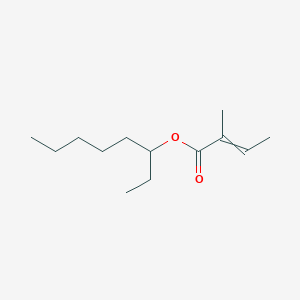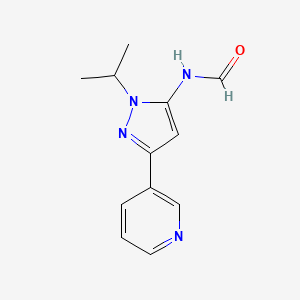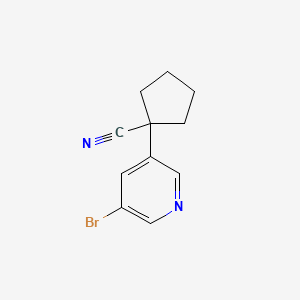
2,5-Bis(4-nitrophenyl)thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Bis(4-nitrophenyl)thiophene is a compound belonging to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene and its derivatives are known for their wide range of applications in medicinal chemistry, material science, and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(4-nitrophenyl)thiophene typically involves the condensation of 4-nitrobenzaldehyde with thiophene derivatives under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki coupling reaction. This reaction is carried out in the presence of tetrakis(triphenylphosphine)palladium(0) and N-phenylpicolinamide as a ligand, with copper as a co-catalyst in tetrahydrofuran at room temperature under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2,5-Bis(4-nitrophenyl)thiophene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Reduction: The major product is 2,5-Bis(4-aminophenyl)thiophene.
Substitution: Products depend on the nucleophile used, such as 2,5-Bis(4-aminophenyl)thiophene when using an amine.
Wissenschaftliche Forschungsanwendungen
2,5-Bis(4-nitrophenyl)thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in cancer research.
Wirkmechanismus
The mechanism of action of 2,5-Bis(4-nitrophenyl)thiophene depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to therapeutic effects. The sulfur atom in the thiophene ring can also participate in coordination with metal ions, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(4-aminophenyl)thiophene: A reduced form with amino groups instead of nitro groups.
2,5-Diphenylthiophene: Lacks the nitro groups, making it less reactive.
Thienothiophene: An annulated ring of two thiophene rings with different electronic properties.
Uniqueness
2,5-Bis(4-nitrophenyl)thiophene is unique due to the presence of nitro groups, which enhance its reactivity and potential applications in various fields. The combination of the thiophene ring and nitro-substituted phenyl groups provides a versatile scaffold for further functionalization and development of new compounds.
Eigenschaften
Molekularformel |
C16H10N2O4S |
|---|---|
Molekulargewicht |
326.3 g/mol |
IUPAC-Name |
2,5-bis(4-nitrophenyl)thiophene |
InChI |
InChI=1S/C16H10N2O4S/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H |
InChI-Schlüssel |
FBNOZEYGTWFASC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC=C(S2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2,4-dimethylpyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B13883387.png)
![1-[(4-Methoxyphenyl)methyl]-5-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13883389.png)
![[2-(3-Chlorophenyl)pyrimidin-5-yl]methanol](/img/structure/B13883397.png)



![4-[6-(2,5-Dimethylpyrrol-1-yl)pyridin-3-yl]butan-2-one](/img/structure/B13883427.png)
![Tert-butyl 4-(4-methylpiperazin-1-yl)-2-[(2,2,2-trifluoroacetyl)-[4-(trifluoromethyl)cyclohexyl]amino]benzoate](/img/structure/B13883436.png)



